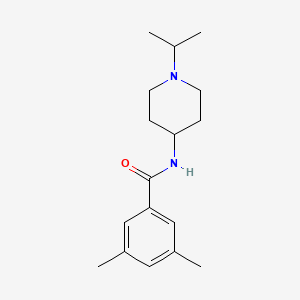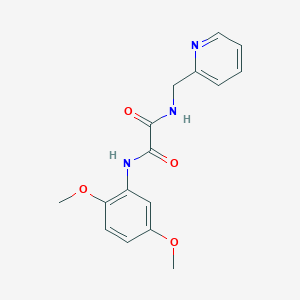![molecular formula C17H19NO2 B4967568 (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B4967568.png)
(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine, also known as o,p'-DDMA, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
The exact mechanism of action of (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine release, which can result in the psychoactive effects observed.
Biochemical and Physiological Effects
O,p'-DDMA has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to feelings of euphoria and increased energy. It has also been shown to increase heart rate and blood pressure, which can have potential cardiovascular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O,p'-DDMA has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been shown to have unique effects on the central nervous system, which can be useful in studying certain neurological disorders.
However, there are also limitations to using (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA in lab experiments. It is a psychoactive substance, which means that it can have potential safety concerns for researchers. Additionally, its effects on the central nervous system may not be relevant to all areas of research.
Direcciones Futuras
There are several future directions for the study of (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA. One potential area of research is its use in studying certain neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA is a psychoactive substance that has been studied for its potential use in scientific research. It is relatively easy to synthesize and has unique effects on the central nervous system. While it has potential advantages for lab experiments, there are also limitations and safety concerns that must be considered. Further research is needed to fully understand its potential uses and effects.
Métodos De Síntesis
The synthesis method of (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA involves the reaction of 2-methoxybenzaldehyde with 3-(2-methoxyphenyl)prop-2-en-1-amine in the presence of a reducing agent. The product is purified using chromatography techniques. The synthesis of (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
O,p'-DDMA has been studied for its potential use in scientific research due to its unique properties. It is a psychoactive substance that has been shown to have effects on the central nervous system. Studies have shown that (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA can induce hyperactivity and stereotypy in animals, which suggests that it may have potential use in the study of certain neurological disorders.
Propiedades
IUPAC Name |
2-methoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-19-16-11-5-3-8-14(16)9-7-13-18-15-10-4-6-12-17(15)20-2/h3-12,18H,13H2,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBNYWRSEDWUAJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCNC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CNC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)
![1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4967505.png)

![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B4967531.png)
![ethyl 4-(2-phenoxyethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4967532.png)


![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B4967547.png)
![5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B4967552.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide](/img/structure/B4967559.png)

![2-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4967562.png)